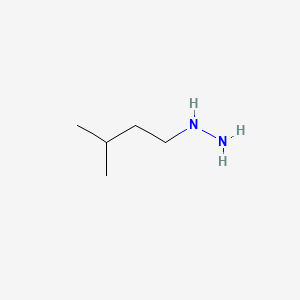

(3-Methylbutyl)hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-Methylbutyl)hydrazine” is a chemical compound with the CAS Number: 1231245-19-4 . It is also known as 1-isopentylhydrazine hydrochloride . The molecular weight of this compound is 138.64 . The physical form of this compound is a powder .

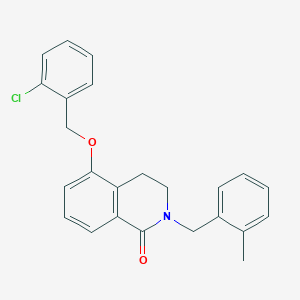

Molecular Structure Analysis

The InChI code for “(3-Methylbutyl)hydrazine” is 1S/C5H14N2.ClH/c1-5(2)3-4-7-6;/h5,7H,3-4,6H2,1-2H3;1H . This indicates that the compound consists of a 5-carbon chain with a methyl group attached to the third carbon and a hydrazine group attached to the end of the chain .

Physical And Chemical Properties Analysis

“(3-Methylbutyl)hydrazine” is a powder that is stored at room temperature . The molecular weight of this compound is 138.64 .

Aplicaciones Científicas De Investigación

Hydrazine in Sensor Fabrication

Hydrazine is considered a powerful reducing agent and catalyst, showing diverse applications in various industries . One such application is in the fabrication of hydrazine sensors. For example, a study discusses the simple fabrication of a disposable, cost-effective, and eco-friendly hydrazine sensor using a screen-printed carbon electrode . The sensor exhibited excellent sensing performance toward hydrazine oxidation .

Hydrazine in Wastewater Management

Hydrazine can trigger some specific reactions when combined with suitable oxidants . Due to its highly polar nature, hydrazine can easily dissolve in alcohol, water, and various other polar solvents . Therefore, it can be extensively utilized in different areas of application and industries such as wastewater management .

Hydrazine in Agricultural Industries

Hydrazine shows diverse applications in agricultural industries . It can be used in toxic degradation research, contributing to the development of safer and more effective agricultural practices .

Hydrazine in Chemical Applications

Hydrazine is used in various chemical applications, including rocketry . Its highly reactive nature makes it useful in a wide range of chemical reactions.

Hydrazine in Polymer Industries

Hydrazine plays an essential role in many polymer industries and is used to produce polymer material applications . It is used as a blowing agent for producing plastics .

Hydrazine in Space Exploration

In the 1960s, hydrazine found significant use as a unique fuel for spaceships, missiles, and rockets . It continues to be used in space exploration due to its reactive properties .

Safety and Hazards

“(3-Methylbutyl)hydrazine” is classified under the GHS07 pictogram with the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

(3-Methylbutyl)hydrazine, a derivative of hydrazine, primarily targets carbonyl compounds such as aldehydes and ketones . The compound interacts with these targets through a process known as the Wolff-Kishner reduction .

Mode of Action

The mode of action of (3-Methylbutyl)hydrazine involves a nucleophilic addition reaction with its targets . Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . This reaction can lead to the formation of various hydrazine products .

Biochemical Pathways

The biochemical pathways affected by (3-Methylbutyl)hydrazine involve the conversion of carbonyl compounds to hydrazones . This process is part of the Wolff-Kishner reduction, a method for converting aldehydes and ketones into alkanes . The reaction kinetics of hydrazine-based fuels, including (3-Methylbutyl)hydrazine, are critical for understanding their role in various biochemical pathways .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of (3-Methylbutyl)hydrazine’s action are largely dependent on its interaction with carbonyl compounds. The formation of hydrazones can lead to various downstream effects, including the reduction of carbonyl compounds to alkanes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Methylbutyl)hydrazine. Factors such as temperature, pH, and the presence of other chemical compounds can affect the rate and efficiency of the reactions involving (3-Methylbutyl)hydrazine . For instance, the use of a high boiling point solvent, such as ethylene glycol, is often required to provide the high temperatures needed for the Wolff-Kishner reduction to occur .

Propiedades

IUPAC Name |

3-methylbutylhydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(2)3-4-7-6/h5,7H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJAZWNACGZVRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2808693.png)

![Methyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-3-isobutoxy-1-benzothiophene-2-carboxylate](/img/structure/B2808700.png)

![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile](/img/structure/B2808701.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2808704.png)

![N-(1-cyano-1-methylpropyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2808707.png)